molecular formula C10H19NO2 B13170048 3-Amino-2-cycloheptylpropanoic acid

3-Amino-2-cycloheptylpropanoic acid

Katalognummer: B13170048
Molekulargewicht: 185.26 g/mol
InChI-Schlüssel: DLNUERAXRRIPRL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-2-cycloheptylpropanoic acid is an organic compound that belongs to the class of amino acids. It features a cycloheptyl group attached to the second carbon of the propanoic acid backbone, with an amino group on the third carbon. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-2-cycloheptylpropanoic acid typically involves the following steps:

    Cycloheptanone Formation: Cycloheptanone is prepared through the oxidation of cycloheptanol.

    Aldol Condensation: Cycloheptanone undergoes aldol condensation with a suitable aldehyde to form an α,β-unsaturated ketone.

    Michael Addition: The α,β-unsaturated ketone is subjected to Michael addition with a malonate ester, followed by hydrolysis and decarboxylation to yield the desired amino acid.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with emphasis on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are fine-tuned to maximize efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can target the carboxyl group, converting it to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation Products: Oxo derivatives of the amino acid.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted amino acids.

Wissenschaftliche Forschungsanwendungen

3-Amino-2-cycloheptylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism by which 3-amino-2-cycloheptylpropanoic acid exerts its effects involves interactions with specific molecular targets, such as enzymes and receptors. The compound may act as a substrate or inhibitor, modulating biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact pathways and targets involved.

Vergleich Mit ähnlichen Verbindungen

    3-Amino-2-cyclohexylpropanoic acid: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.

    3-Amino-2-cyclopentylpropanoic acid: Features a cyclopentyl group, leading to different chemical properties.

Uniqueness: 3-Amino-2-cycloheptylpropanoic acid is unique due to its larger cycloheptyl ring, which can influence its steric and electronic properties, potentially leading to distinct biological activities and reactivity compared to its smaller-ring analogs.

Eigenschaften

Molekularformel

C10H19NO2

Molekulargewicht

185.26 g/mol

IUPAC-Name

3-amino-2-cycloheptylpropanoic acid

InChI

InChI=1S/C10H19NO2/c11-7-9(10(12)13)8-5-3-1-2-4-6-8/h8-9H,1-7,11H2,(H,12,13)

InChI-Schlüssel

DLNUERAXRRIPRL-UHFFFAOYSA-N

Kanonische SMILES

C1CCCC(CC1)C(CN)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.